molecular formula C21H18O3 B6411783 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% CAS No. 1261968-70-0

2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6411783
CAS RN: 1261968-70-0
M. Wt: 318.4 g/mol
InChI Key: AHKWSDLCBQRXEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% (4-BPMB) is an organic compound with a wide range of applications in organic and medicinal chemistry. It is a white, crystalline solid with a slight odor and is soluble in most organic solvents. 4-BPMB has been used in the synthesis of numerous organic compounds, such as pharmaceuticals, agrochemicals, and dyes. In addition, 4-BPMB has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. The exact mechanism of action of 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% is not fully understood, but it is believed to act as an inhibitor of certain enzymes and/or receptors involved in the progression of these diseases.
Biochemical and Physiological Effects
2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% has been studied for its potential to inhibit the activity of certain enzymes and/or receptors involved in the progression of certain diseases. It has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the progression of Alzheimer’s disease. In addition, 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% has been found to inhibit the activity of the enzyme diacylglycerol kinase, which is involved in the progression of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% in lab experiments is its low cost and availability. Additionally, 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% is easily soluble in most organic solvents, making it suitable for use in a variety of reactions. However, there are some limitations to using 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% in lab experiments. For example, 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% is not very stable and can easily decompose under certain conditions. Additionally, 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% has a low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

There are numerous potential future directions for the use of 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95%. For example, further research could be done to explore the potential of 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% as an inhibitor of other enzymes and/or receptors involved in the progression of various diseases. Additionally, further research could be done to explore the potential of 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% as a starting material for the synthesis of other organic compounds. Additionally, further research could be done to explore the potential of 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% as an inhibitor of other enzymes and/or receptors involved in the progression of various diseases. Finally, further research could be done to explore the potential of 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% can be synthesized through several methods, including the reaction of benzyl bromide with 4-methylbenzoic acid in the presence of sodium hydroxide, the reaction of benzyl bromide with 4-methylbenzoic acid and sodium hydroxide in the presence of a base catalyst, and the reaction of 4-methylbenzoic acid with benzyl bromide in the presence of a base catalyst. In all cases, the reaction is carried out in an inert atmosphere and the product is isolated by filtration.

Scientific Research Applications

2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, 2-(4-Benzyloxyphenyl)-6-methylbenzoic acid, 95% has been used in the synthesis of numerous organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of other organic compounds.

properties

IUPAC Name

2-methyl-6-(4-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c1-15-6-5-9-19(20(15)21(22)23)17-10-12-18(13-11-17)24-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHKWSDLCBQRXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692243
Record name 4'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzyloxyphenyl)-6-methylbenzoic acid

CAS RN

1261968-70-0
Record name 4'-(Benzyloxy)-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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